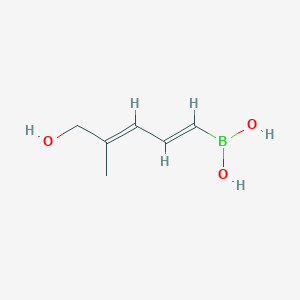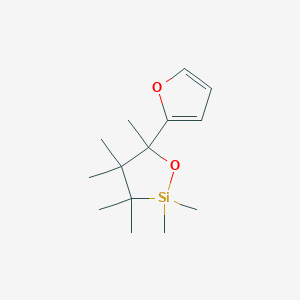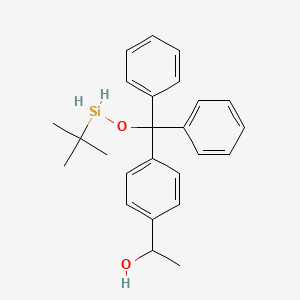
C25H30O2Si
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a member of the organosilicon family, which are compounds containing carbon-silicon bonds. Organosilicon compounds are widely used in various industrial applications due to their unique properties, such as thermal stability, flexibility, and resistance to chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylphenoxy)(pentyloxy)diphenylsilane typically involves the reaction of diphenylsilane with 3-ethylphenol and pentyloxy groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium , to facilitate the formation of the carbon-silicon bonds. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of (3-Ethylphenoxy)(pentyloxy)diphenylsilane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethylphenoxy)(pentyloxy)diphenylsilane: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often require halogenating agents like chlorine or bromine .
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
(3-Ethylphenoxy)(pentyloxy)diphenylsilane: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants
Mécanisme D'action
The mechanism by which (3-Ethylphenoxy)(pentyloxy)diphenylsilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of complex molecular structures. These interactions are crucial in applications such as drug delivery, where the compound can encapsulate and release therapeutic agents in a controlled manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Methylphenoxy)(pentyloxy)diphenylsilane
- (3-Propylphenoxy)(pentyloxy)diphenylsilane
- (3-Butylphenoxy)(pentyloxy)diphenylsilane
Uniqueness
(3-Ethylphenoxy)(pentyloxy)diphenylsilane: is unique due to its specific combination of phenoxy and pentyloxy groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high thermal stability and resistance to chemical degradation .
Propriétés
Formule moléculaire |
C25H30O2Si |
|---|---|
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1-[4-[tert-butylsilyloxy(diphenyl)methyl]phenyl]ethanol |
InChI |
InChI=1S/C25H30O2Si/c1-19(26)20-15-17-23(18-16-20)25(27-28-24(2,3)4,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-19,26H,28H2,1-4H3 |
Clé InChI |
VWNLGHYKNSRFNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O[SiH2]C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



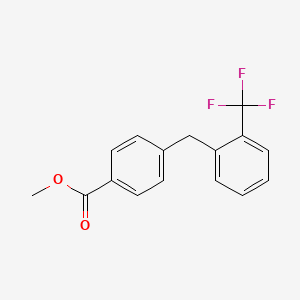
![(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide](/img/structure/B14127611.png)


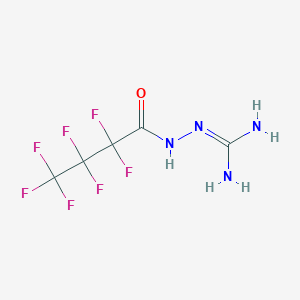

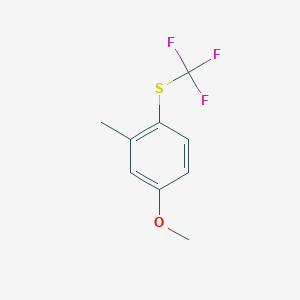
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127654.png)
